![molecular formula C27H37N7O B3007392 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide CAS No. 1021122-66-6](/img/structure/B3007392.png)

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

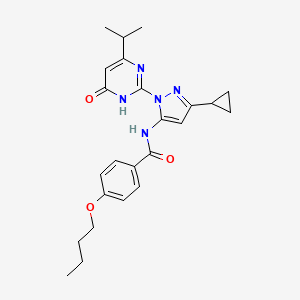

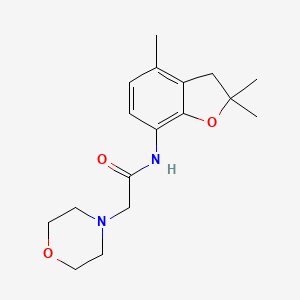

The compound "N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide" is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolopyrimidines are heterocyclic compounds that have been studied for various biological activities, including anti-inflammatory and antihypertensive properties. The structure of the compound suggests potential pharmacological activities, given the presence of a pyrazolopyrimidine core, which is a common feature in molecules with diverse biological activities.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of different precursors, such as carboxamides and aromatic aldehydes, in the presence of iodine, as seen in the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones . Additionally, cyclization reactions using dimethylformamide dimethylacetal or hydrogen sulfide followed by treatment with triethylamine are employed to obtain the pyrazolo[3,4-d]pyrimidine ring system . These methods provide a framework for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring. Substitutions on this core structure, such as the addition of a benzylpiperazine moiety, can significantly influence the biological activity of these compounds. The presence of a benzyl group has been associated with antihypertensive activity in related compounds . The molecular structure analysis would focus on the interactions between the functional groups and the target biological receptors.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including cyclization and condensation, to form the core structure or to introduce additional functional groups. The reactivity of these compounds can be influenced by the substituents present on the pyrazolopyrimidine core. For instance, the reaction of aminopyrazole with α-cyanocinnamonitriles leads to the formation of new pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles . These reactions are crucial for the synthesis of diverse derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetic profile. For example, the presence of a benzylpiperazine group could influence the lipophilicity of the compound, which in turn could affect its absorption and distribution in the body. The specific properties of "N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide" would need to be empirically determined through experimental studies.

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Properties

- A study by Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives that exhibited cytotoxic activities against certain cancer cell lines (HCT-116, MCF-7) and showed 5-lipoxygenase inhibition activities, suggesting potential for anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Neuroinflammation Imaging

- Wang et al. (2018) developed a PET agent for imaging the IRAK4 enzyme in neuroinflammation. The compound, a pyrazolopyrimidine derivative, highlights its potential in neuroinflammatory and neurological disease research (Wang et al., 2018).

Antiviral Activity

- Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and related pyrazolopyrimidine derivatives that showed significant antiviral activities against the H5N1 influenza virus (Hebishy et al., 2020).

Antimicrobial Agents

- Sraa Abu-Melha (2013) focused on synthesizing pyrazolopyrimidine derivatives that demonstrated antimicrobial properties, suggesting their potential as antimicrobial agents (Abu-Melha, 2013).

COX-2 Inhibitors

- Research by Raffa et al. (2009) indicated that pyrazolopyrimidine derivatives could act as COX-2 selective inhibitors, pointing to their potential role in anti-inflammatory and pain management therapies (Raffa et al., 2009).

Antitubercular Properties

- Vavaiya et al. (2022) synthesized homopiperazine-pyrimidine-pyrazole hybrids that showed potent in vitro antitubercular activity against Mycobacterium tuberculosis strains, underscoring their significance in the fight against tuberculosis (Vavaiya et al., 2022).

Uroselective Alpha 1-Adrenoceptor Antagonists

- Elworthy et al. (1997) discovered that novel arylpiperazines, derivatives of pyrazolopyrimidines, could act as alpha 1-adrenoceptor subtype-selective antagonists, beneficial in the treatment of conditions related to the human lower urinary tract (Elworthy et al., 1997).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with dopamine receptors

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other piperazine derivatives, which often act as ligands for various receptors. The compound may bind to its target receptor, causing conformational changes that affect the receptor’s function .

Biochemical Pathways

If the compound acts on dopamine receptors as suggested, it could potentially influence dopaminergic pathways, which play crucial roles in various physiological processes including motor control, reward, and cognition .

Result of Action

If the compound acts on dopamine receptors, it could potentially influence neuronal signaling and synaptic transmission, leading to changes in various physiological processes .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h2,5-6,9-10,19,21-22H,1,3-4,7-8,11-18,20H2,(H,28,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJCEXBLGDFPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)